molecular formula C10H13N3O B6462172 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2326826-19-9

5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6462172
CAS No.: 2326826-19-9
M. Wt: 191.23 g/mol
InChI Key: IZFIPUKCWNYIAS-UHFFFAOYSA-N
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Description

5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused to a pyrazine ring, forming a unique structure that has garnered interest in various fields of research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted hydrazine with a diketone can lead to the formation of the pyrazole ring, which can then undergo further cyclization to form the pyrazine ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Another nitrogen-containing heterocycle with similar biological activities.

    Pyrazolo[1,5-a]pyrimidine:

Uniqueness

5-(2-methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile scaffold for drug discovery and other applications .

Properties

IUPAC Name

5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-8(2)7-12-5-6-13-9(10(12)14)3-4-11-13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFIPUKCWNYIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CN2C(=CC=N2)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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